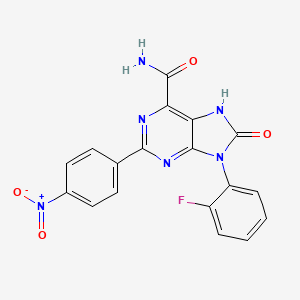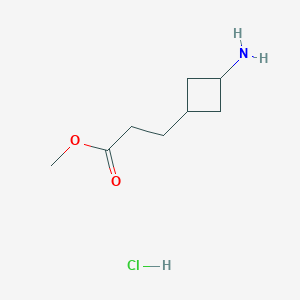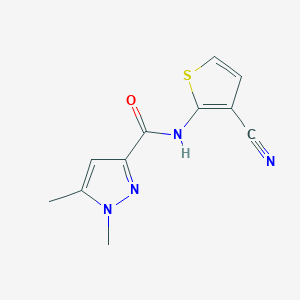
N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CT-3 or Ajulemic Acid, is a synthetic cannabinoid with potential therapeutic applications. It was first synthesized in the 1990s as a non-psychoactive analog of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Since then, CT-3 has been the subject of extensive scientific research, with studies examining its synthesis, mechanism of action, and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Antioxidant Activity
This compound has been evaluated for its potential as an antioxidant. The ABTS assay , a common method for measuring antioxidant activity, revealed that it exhibits moderate antioxidant properties . This suggests its utility in preventing oxidative stress-related damage in biological systems, which is a key factor in many chronic diseases.
Antimicrobial Activity
The antimicrobial properties of this molecule have been investigated against various bacterial strains, including both Gram-positive and Gram-negative, as well as yeasts like Candida glabrata and Candida krusei. It has demonstrated significant activity, indicating its potential use in developing new antimicrobial agents .
Anti-inflammatory Applications
Recent studies have synthesized derivatives of this compound and tested them for anti-inflammatory effects. These derivatives have shown pronounced anti-inflammatory effects with low toxicity, making them promising candidates for the development of new anti-inflammatory drugs .
Interaction with DNA Bases
The compound has been computationally studied for its interactions with DNA bases such as guanine, thymine, adenine, and cytosine. Charge transfer methods were used to examine these interactions, which are crucial for understanding the compound’s potential in drug design and its mechanism of action at the molecular level .
Synthesis of Heterocyclic Amides
N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide serves as a building block in the synthesis of novel heterocyclic amides. These amides are important in organic chemistry and have applications ranging from pharmaceuticals to polymers .
Hirshfeld Surface Analysis
The compound has been characterized using Hirshfeld surface analysis to understand its crystal packing and intermolecular interactions. This analysis is essential for the development of materials with desired physical properties and can aid in the design of better pharmaceutical formulations .
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-7-5-9(14-15(7)2)10(16)13-11-8(6-12)3-4-17-11/h3-5H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCUIIPXOLOFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

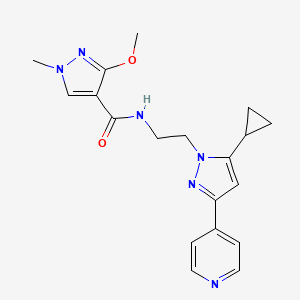
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905384.png)


![2-Chloro-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide](/img/structure/B2905390.png)
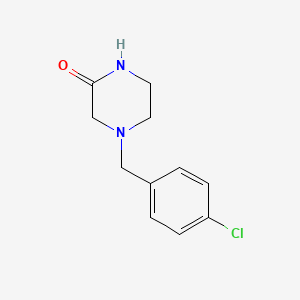
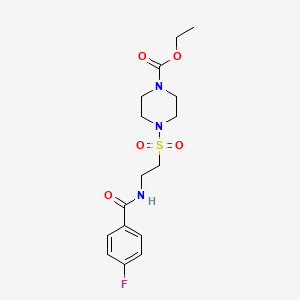
![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2905394.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2905395.png)

